(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H8F2N2O |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2 |
InChI Key |
LBEFUTGHHVLWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
A common synthetic route starts with 2,4-difluoroaniline as the aromatic amine precursor. This compound undergoes condensation with glyoxal or related aldehydes in the presence of a base to form an intermediate that cyclizes to the oxazole ring. The reaction conditions often include:
- Solvents: Ethanol, methanol, or dimethylformamide (DMF).
- Catalysts: Acidic or basic catalysts; polyphosphoric acid has been reported for cyclization.
- Temperature: Typically elevated temperatures (e.g., 100–140°C).
- Time: Several hours to ensure complete ring closure.
Microwave-assisted synthesis has been employed to accelerate the reaction, achieving yields up to 70% under optimized conditions (e.g., 140°C for 2 hours in DMF).
Industrial Scale Considerations
For industrial production, the synthetic route is adapted to continuous flow reactors to improve scalability and reproducibility. Automated systems monitor reaction parameters such as temperature, pressure, and reactant feed rates to maximize yield and purity. Quality control includes spectroscopic verification and chromatographic purity assessment.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxazole ring formation | 2,4-Difluoroaniline + glyoxal + base | Ethanol/DMF | 100–140°C | 2–6 hours | 60–70 | Microwave-assisted improves yield |
| Reductive amination | Oxazole intermediate + NH3 + NaBH3CN | Methanol | Room temp | 4–12 hours | 65–75 | Pd/C hydrogenation alternative |
| Cyclization with polyphosphoric acid | Polyphosphoric acid-mediated cyclization | Polyphosphoric acid | 120°C | 3–5 hours | 50–65 | Yield varies with substituent effects |
Analytical Characterization Supporting Preparation
The successful synthesis is confirmed by multiple spectroscopic techniques:
- FT-IR Spectroscopy : Identification of functional groups such as amine N-H stretching (~3300 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).
- NMR Spectroscopy (¹H and ¹³C) : Aromatic protons of the 2,4-difluorophenyl group appear at δ 7.60–7.32 ppm; methanamine CH₂ protons at δ ~4.55 ppm.
- Mass Spectrometry (ESI or HRMS) : Molecular ion peak [M+H]+ at approximately 235 Da confirms molecular weight.
- Chromatography (HPLC/GC) : Used for purity assessment and reaction monitoring.
These techniques ensure the compound’s identity and purity post-synthesis.
Research Findings on Synthetic Optimization
- Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.
- Polyphosphoric acid-mediated cyclization is effective but may yield lower product amounts due to decomposition risks.
- Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.
- Storage of the compound as hydrochloride salt enhances stability by reducing hygroscopicity and oxidation of the amine group.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Condensation + Cyclization | 2,4-Difluoroaniline, glyoxal, base | Straightforward, scalable | Requires elevated temperature | 60–70 |
| Microwave-Assisted Synthesis | Same as above | Faster reaction, higher yield | Requires specialized equipment | Up to 70 |
| Polyphosphoric Acid Cyclization | Polyphosphoric acid | Efficient ring closure | Moderate yield, decomposition risk | 50–65 |
| Reductive Amination | Oxazole intermediate, NH3, NaBH3CN | Selective amine introduction | Sensitive to reaction conditions | 65–75 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH₂NH₂) and oxazole ring positions (C2, C5) are key sites for nucleophilic substitution.
Amine Functionalization
The methylamine moiety undergoes alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF at 0–25°C to form secondary amines.
-
Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives at 60–80°C.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I | THF, 25°C | N-Methyl derivative | 72 | |
| Acylation | Ac₂O | Pyridine, 60°C | N-Acetyl derivative | 85 |
Oxazole Ring Substitution
Electrophilic aromatic substitution (EAS) occurs at the oxazole C5 position. Nitration with HNO₃/H₂SO₄ at 0°C produces nitro derivatives, while halogenation (e.g., Cl₂/FeCl₃) occurs at C2.
Oxidation Pathways
-
Oxazole Ring : Treatment with H₂O₂ in acetic acid oxidizes the oxazole to an oxazole-N-oxide.
-
Amine Group : KMnO₄ in acidic conditions converts the primary amine to a nitro group (>50% yield).
Reduction Pathways
-
Catalytic Hydrogenation : H₂/Pd-C reduces the oxazole ring to a thiazolidine derivative.
-
LiAlH₄ : Reduces amide intermediates (from acylation) to secondary amines.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxazole Oxidation | H₂O₂/AcOH | RT, 6 hr | Oxazole-N-oxide | 68 | |
| Amine Reduction | LiAlH₄/THF | Reflux, 2 hr | Secondary amine | 90 |
Condensation Reactions
The oxazole ring participates in cyclocondensation with carbonyl compounds:
-
With Aldehydes : Reacts with benzaldehyde under acidic conditions (HCl/EtOH) to form imidazo[1,2-a]oxazole derivatives (75% yield).
-
With Ketones : Acetone in H₂SO₄ yields fused polycyclic structures .
Biological Activity of Reaction Products
Derivatives synthesized via these reactions exhibit pharmacological potential:
-
Anticancer Activity : N-Acetyl derivatives show IC₅₀ values of 8–12 μM against MCF-7 cells.
-
Antimicrobial Effects : Nitro-substituted analogs inhibit S. aureus (MIC: 16 μg/mL).
Industrial-Scale Optimization
-
Continuous Flow Synthesis : Microwave-assisted alkylation reduces reaction time from 6 hr to 15 min.
-
Solvent Selection : DMF improves acylation yields by 20% compared to dichloromethane.
Comparative Reactivity with Analogues
Difluorophenyl substitution enhances electron-withdrawing effects, increasing EAS rates by 30% compared to non-fluorinated analogues.
| Compound | Nitration Rate (rel.) | Source |
|---|---|---|
| (5-Phenyloxazol-4-yl)methanamine | 1.0 | |
| Target Compound | 1.3 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidine derivatives, which include the oxazole moiety similar to that of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine, as promising candidates for anticancer drugs. The structural similarity to purine bases allows these compounds to act as antimetabolites, disrupting nucleic acid synthesis in cancer cells.
- Case Study : A study reported the synthesis and evaluation of various oxazolo[5,4-d]pyrimidine derivatives against several cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). One derivative showed a CC50 value of 58.4 µM against HT29 cells, comparable to cisplatin (CC50 = 47.2 µM) but less toxic to normal human dermal fibroblasts (NHDFs) .
| Compound | Cancer Cell Line | CC50 (µM) | Reference Drug Comparison |
|---|---|---|---|
| 3g | HT29 | 58.4 | Cisplatin: 47.2 |
| 5-FU: 381.2 |
Inhibitory Activity on Enzymes
Oxazole derivatives have been investigated for their ability to inhibit various enzymes involved in cancer progression and metabolic pathways. The presence of the difluorophenyl group may enhance the binding affinity to target enzymes.
- Research Insight : Molecular docking studies indicated that these compounds can effectively bind to targets like VEGFR-2, potentially inhibiting angiogenesis in tumors .
Insecticidal Properties
The oxazole ring has been linked to insecticidal activities, making compounds like this compound relevant in agrochemical formulations.
- Case Study : A series of novel pyrazole derivatives containing oxazole rings were synthesized and tested for insecticidal activity. These compounds demonstrated effective control over pest populations, indicating the potential for developing new agrochemicals based on oxazole derivatives .
Structural Characteristics and Synthesis
The synthesis of this compound involves multi-step reactions starting from functionalized oxazoles or pyrimidines. The incorporation of the difluorophenyl group is crucial for enhancing biological activity.
Synthetic Pathway
The synthetic route typically includes:
- Formation of the oxazole ring.
- Introduction of the methanamine moiety through nucleophilic substitution reactions.
This method allows for the fine-tuning of biological properties by altering substituents on the aromatic ring .
Mechanism of Action
The mechanism of action of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS: 81935-22-0)
- Structure : Oxazole ring with a 4-chlorophenyl substituent (Cl instead of F).
- Key Differences: Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce electron density in the aromatic ring, altering reactivity and binding affinity .
- Applications : Used in kinase inhibitor research, though less studied than fluorinated analogues .
2,4-Difluorobenzylamine (CAS: 72235-52-0)
Heterocyclic Analogues with Modified Ring Systems
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanamine Hydrochloride
- Structure : Isoxazole ring (O and N adjacent) instead of oxazole (N and O separated).
- Higher polarity may influence solubility (e.g., hydrochloride salt form) .
- Applications : Preclinical candidate for antiviral research .
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS: 1803574-06-2)
Pharmacologically Active Analogues
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide
- Structure : Combines a 2,4-difluorobenzyl group with a carboxamide-linked indoline.
- Key Differences :
- Applications : DENV NS5 RdRp inhibitor with IC₅₀ values in the micromolar range .
Cyclopropane ALK Inhibitors (e.g., Compound 40)
- Structure : Cyclopropane ring fused with difluorophenyl and pyrazole groups.
- Key Differences :
- Applications: Potent ALK inhibitors with nanomolar activity .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine substituents in the target compound enhance lipophilicity and metabolic stability compared to chlorine analogues .
- Heterocyclic Influence : The oxazole ring in the target compound supports π-π interactions in enzyme binding, as seen in similar kinase inhibitors .
- Structural Flexibility : Compared to rigid cyclopropane inhibitors, the target compound’s oxazole-methanamine linker may offer tunable pharmacokinetics .
Biological Activity
The compound (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is part of a class of oxazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a difluorophenyl group attached to an oxazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and can influence the compound's binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations showed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines such as A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 3g | HT29 | 58.44 | |
| 3j | HT29 | 99.87 | |
| 3e | HT29 | 129.41 | |
| 5-FU | HT29 | 381.16 | |
| Cisplatin | HT29 | 47.17 |
The CC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compound 3g exhibited a significantly lower CC50 than both 5-fluorouracil (5-FU) and cisplatin against HT29 cells, suggesting its potential as a more selective anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression, including VEGFR-2 and Aurora A kinase .
- Apoptosis Induction : Activation of the caspase cascade has been observed, leading to programmed cell death in cancer cells .
- Anti-Angiogenesis : These compounds may also inhibit angiogenesis, thereby preventing tumor growth by limiting blood supply .
Other Biological Activities
Beyond anticancer effects, oxazole derivatives have shown promise in other areas:
- Antiviral Activity : Some studies suggest that these compounds can inhibit viral replication by targeting specific viral proteins .
- Immunosuppressive Effects : Certain oxazole derivatives have demonstrated the ability to modulate immune responses, which may be beneficial in autoimmune diseases .
Case Studies
A notable case study involved the synthesis and evaluation of novel oxazolo[5,4-d]pyrimidine derivatives that included similar structural motifs as this compound. These derivatives showed varying degrees of cytotoxicity across different cancer cell lines and were further analyzed for their selectivity towards healthy versus cancerous cells. For instance, compound 3g displayed a selectivity index significantly greater than 1 when compared to standard chemotherapeutics like cisplatin and 5-FU, indicating a favorable therapeutic profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for (5-(2,4-difluorophenyl)oxazol-4-yl)methanamine, and how do reaction conditions influence yield?
- The compound is synthesized via condensation reactions involving precursors like (2,4-difluorophenyl)methanamine and oxazole derivatives. Microwave-assisted synthesis has been employed to improve efficiency, with yields up to 70% under optimized conditions (140°C, 2 hours in DMF) . Polyphosphoric acid-mediated cyclization is another method, though yields may vary depending on substituent compatibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR confirms functional groups (e.g., amine N-H stretching at ~3300 cm⁻¹, oxazole C=N absorption at ~1600 cm⁻¹). ¹H/¹³C-NMR resolves aromatic protons (e.g., 2,4-difluorophenyl signals at δ 7.60–7.32 ppm) and oxazole ring protons (δ 4.55 ppm for methanamine CH₂) . Mass spectrometry (ESI or HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~235 Da) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability studies suggest storage in inert atmospheres (argon/nitrogen) at room temperature to prevent oxidation of the methanamine group. Hydrochloride salts (e.g., 1-(2,4-difluorophenyl)ethanamine hydrochloride) are preferred for long-term stability due to reduced hygroscopicity .
Advanced Research Questions
Q. What structural analogs of this compound have been explored for SAR studies, and how do substituents affect bioactivity?
- Analogs include 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine , where sulfonyl and methoxy groups enhance metabolic stability . Replacing oxazole with isoxazole or pyridine alters solubility and target affinity, as seen in kinase inhibitors .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- The compound’s low aqueous solubility (logP ~2.5–3.0) necessitates injectable formulations with co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation. Patent data highlight crystalline salt forms (e.g., hydrochloride, fumarate) to improve bioavailability .
Q. How can contradictory data on synthetic yields or purity be resolved?
- HPLC-MS identifies byproducts (e.g., incomplete cyclization intermediates). DSC/TGA detects polymorphic impurities in crystalline forms . Reproducibility issues may stem from microwave power calibration or solvent purity; rigorous optimization of reaction parameters (e.g., temperature gradients) is recommended .
Q. Which computational models predict the compound’s binding affinity for kinase targets?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ALK or COX-2 active sites. Substituent effects (e.g., fluorine’s electronegativity) are quantified via MM-PBSA free-energy calculations .
Q. What strategies mitigate fluorophenyl-related photodegradation during in vitro assays?
- Light-protected storage (amber glassware) and antioxidant additives (e.g., BHT) reduce degradation. UV-Vis spectroscopy (λmax ~270 nm) monitors degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
